molecular formula C10H12N5Na4O11P3S B13799954 2'-deoxyadenosine-5'-O-(1-thiotriphosphate) sodium salt

2'-deoxyadenosine-5'-O-(1-thiotriphosphate) sodium salt

Cat. No.: B13799954
M. Wt: 595.18 g/mol
InChI Key: OHLXGKUCELDGHQ-XIBSDWMQSA-J
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Description

2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt is a modified nucleoside triphosphate. It is a derivative of deoxyadenosine triphosphate (dATP) where one of the oxygen atoms in the triphosphate group is replaced by a sulfur atom. This compound is commonly used in biochemical and molecular biology research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt typically involves the phosphorylation of 2’-deoxyadenosine with thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride. The product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure high yield and purity. The compound is typically produced in a lyophilized form to enhance its stability and shelf life .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt undergoes various chemical reactions, including:

    Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or peracids can be used to oxidize the sulfur atom.

    Reducing Agents: Thiols or phosphines can be used to reduce the oxidized sulfur back to its thiol form.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reagents and conditions used .

Scientific Research Applications

2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic reactions to study the mechanism of DNA polymerases and other nucleotide-processing enzymes.

    Biology: The compound is used in studies of DNA replication and repair, as well as in the development of nucleotide analogs for therapeutic applications.

    Medicine: It is used in the development of antiviral and anticancer drugs, as it can inhibit the activity of viral and cancerous DNA polymerases.

    Industry: The compound is used in the synthesis of modified oligonucleotides for use in diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of 2’-deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt involves its incorporation into DNA by DNA polymerases. The sulfur atom in the thiophosphate group can form a stable bond with the enzyme, inhibiting its activity. This inhibition can prevent the replication of viral or cancerous DNA, making it a valuable tool in antiviral and anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxycytidine-5’-O-(1-thiotriphosphate)
  • 2’-Deoxyguanosine-5’-O-(1-thiotriphosphate)
  • 2’,3’-Dideoxyadenosine-5’-O-(1-thiotriphosphate)

Uniqueness

2’-Deoxyadenosine-5’-O-(1-thiotriphosphate) sodium salt is unique due to its specific incorporation into DNA and its ability to inhibit DNA polymerases. This makes it particularly useful in studies of DNA replication and repair, as well as in the development of nucleotide analogs for therapeutic applications .

Properties

Molecular Formula

C10H12N5Na4O11P3S

Molecular Weight

595.18 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O11P3S.4Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19;;;;/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6+,7+,29?;;;;/m0..../s1

InChI Key

OHLXGKUCELDGHQ-XIBSDWMQSA-J

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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